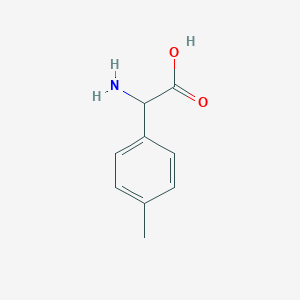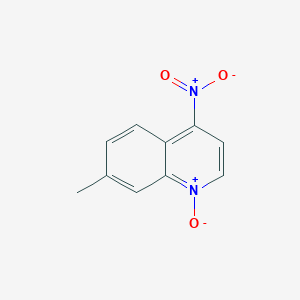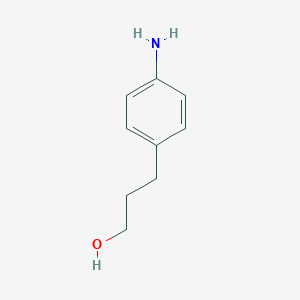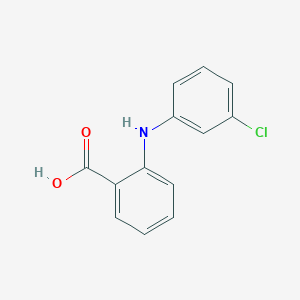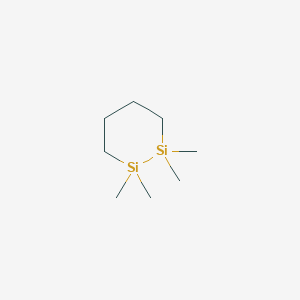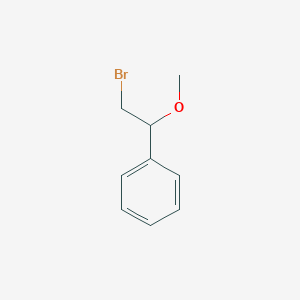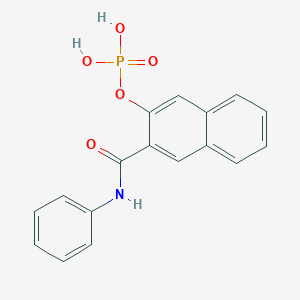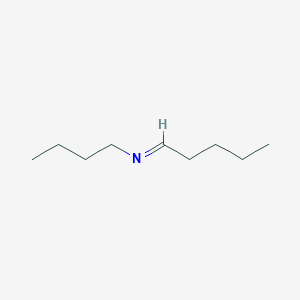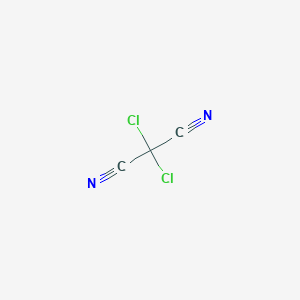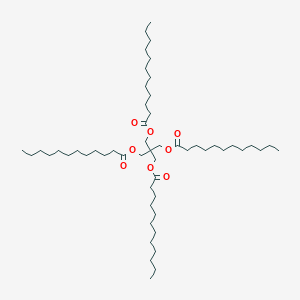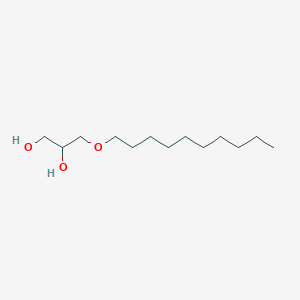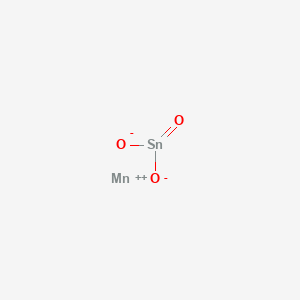
Manganese(2+) oxostannanebis(olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese is a transition metal that is frequently used in the production of steel . It is considered critical for human health, playing important roles in development, metabolism, and the antioxidant system .
Synthesis Analysis
Manganese oxides are usually produced through the Mn (II) oxidation process driven by microbes . Biogenic manganese oxides (BioMnOx) are usually amorphous and rich in defects and possess large surface areas, resulting in high oxidative reactivity .
Molecular Structure Analysis
In pure form, Manganese is a hard, brittle, gray-white metal . The atomic structure of Manganese includes four electron subshells .
Chemical Reactions Analysis
Manganese exists in several valence states including divalent (Mn 2+) and trivalent (Mn 3+) forms . The reduced form of manganese (Mn +2) has a lower oxidative stress potential when compared with the trivalent (Mn +3) oxidized form of this metal .
Physical And Chemical Properties Analysis
Manganese is a hard, brittle, gray-white metal . It enhances the ability to hot-work steel and increases resistance to impact .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
dioxido(oxo)tin;manganese(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.3O.Sn/q+2;;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVVXDZBQRDGIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sn](=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648476 |
Source


|
| Record name | Manganese(2+) oxostannanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese(2+) oxostannanebis(olate) | |
CAS RN |
12209-35-7 |
Source


|
| Record name | Manganese(2+) oxostannanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

